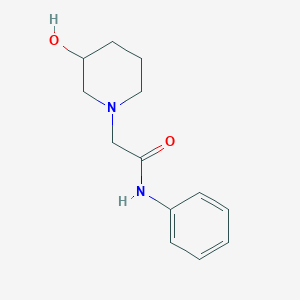

Tert-butyl 4-((3-bromo-2-oxopyridin-1(2H)-YL)methyl)piperidine-1-carboxylate

Vue d'ensemble

Description

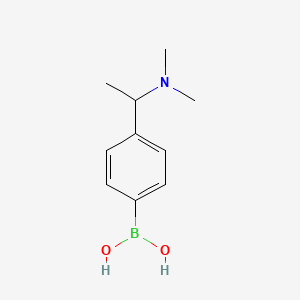

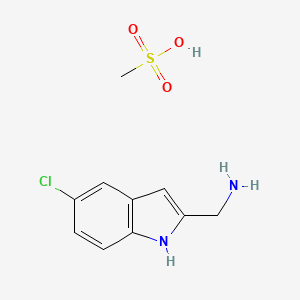

Tert-butyl 4-((3-bromo-2-oxopyridin-1(2H)-YL)methyl)piperidine-1-carboxylate (TB-4-BOMPC) is an organic compound with a unique structure and properties. It is a heterocyclic compound, which means that it contains both carbon and nitrogen atoms in its ring structure. TB-4-BOMPC has a variety of applications in biochemistry and pharmacology. It is used in the synthesis of drugs, as well as in the synthesis of other organic compounds. In addition, TB-4-BOMPC has been studied for its potential therapeutic use in the treatment of various diseases.

Applications De Recherche Scientifique

Graphical Synthetic Routes of Vandetanib Vandetanib's synthetic routes have been extensively reviewed, highlighting various methods for its industrial production. Tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate, a compound closely related to the queried chemical, plays a crucial role in the synthesis of Vandetanib. This compound, after undergoing a series of chemical reactions including substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and substitution, results in the production of Vandetanib. The process has been optimized for higher yield and commercial value on an industrial scale (Mi, 2015).

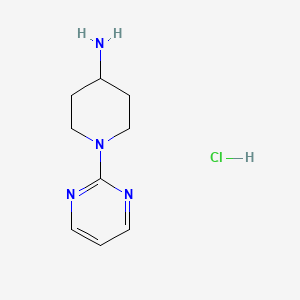

Synthesis and Biological Evaluation of tert‐Butyl‐5‐methylpyrimidin‐piperazine Derivatives as Anti‐Obesity Agents Research on tert-butyl-5-methylpyrimidin-piperazine derivatives, compounds structurally related to the queried chemical, has shown significant anti-obesity activities. These compounds effectively down-regulate the triglyceride level in 3T3-L1 adipocytes and exhibit remarkable therapeutic effects on the diet-induced obesity (DIO) mouse model. The compounds also influence serum biomarkers, have therapeutic activity in liver steatosis, and improve glucose and insulin sensitivity, marking them as potential candidates for obesity treatment (Chen et al., 2014).

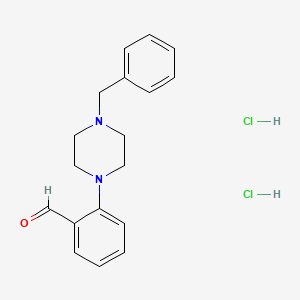

Design, Synthesis, and Pharmacological Evaluation of Haloperidol Derivatives Haloperidol derivatives with a piperidine scaffold, structurally related to the queried chemical, have been synthesized and shown potent vasodilatory activity. These compounds, especially N-4-tert-butyl benzyl haloperidol chloride, inhibit the contraction caused by the influx of extracellular Ca2+ in isolated thoracic aorta rings from rats. They also attenuate calcium channel current and extracellular Ca2+ influx, indicating potential as novel calcium antagonists in cardiovascular disease treatment (Chen et al., 2011).

Applications of tert-butanesulfinamide in the Synthesis of N-heterocycles via Sulfinimines Tert-butanesulfinamide, closely related to the queried chemical, has been extensively used in the stereoselective synthesis of amines and their derivatives. It's particularly effective in asymmetric N-heterocycle synthesis via sulfinimines, providing access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These structures are integral to many natural products and therapeutically applicable compounds, showcasing the broad applications of this chemical in pharmaceutical synthesis (Philip et al., 2020).

Propriétés

IUPAC Name |

tert-butyl 4-[(3-bromo-2-oxopyridin-1-yl)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BrN2O3/c1-16(2,3)22-15(21)18-9-6-12(7-10-18)11-19-8-4-5-13(17)14(19)20/h4-5,8,12H,6-7,9-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNPDGUVGCRMRAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CN2C=CC=C(C2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-((3-bromo-2-oxopyridin-1(2H)-YL)methyl)piperidine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid](/img/structure/B1440220.png)

![3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1440223.png)